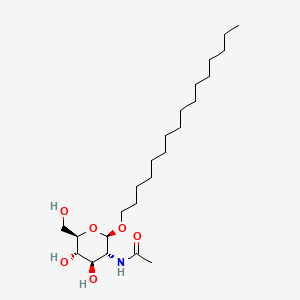

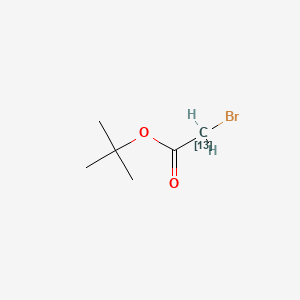

(S)-BoroLeu-(-)-Pinanediol-hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectral properties .科学的研究の応用

Hydrolysis and Synthesis Methods

The scientific research applications of (S)-BoroLeu-(-)-Pinanediol-hydrochloride involve various hydrolysis and synthesis techniques. For instance, Pinanediol boronic esters can be hydrolyzed by several methods, including the use of boron trichloride, lithium aluminum hydride, or conversion to other boronic esters. However, complete hydrolysis of pinanediol esters is not always achieved, indicating a potential area for further research and development (Matteson & Man, 1996). Similarly, methods for the synthesis and resolution of the pinanediol ester of prolineboronic acid have been described, exploiting the ease of both lithiation and reduction of boc-pyrrole (Kelly Terence Alfred et al., 1993).

Enzyme-Inhibition Studies

The compound's prolineboronate ester, particularly suitable for enzyme-inhibition studies, is efficiently synthesized using the pinanediol ester, highlighting its potential application in biochemical and pharmacological research (Kelly Terence Alfred et al., 1993).

Asymmetric Synthesis and Chain Extensions

This compound plays a crucial role in asymmetric synthesis. For example, it's involved in the synthesis of amino acids from boronic esters, where conversion of (s)-pinanediol (1S)-1-haloalkylboronates to (1R)-1-azido boronates, followed by specific reactions, yields L-amino acids with high enantiomeric excess (Matteson & Beedle, 1987). Moreover, it's utilized in the asymmetric synthesis of tertiary alcohols from α-halo boronic esters, showcasing the compound's versatility in creating chirally biased molecules (Matteson & Hurst, 1990).

Stability and Decomposition Studies

Research has also been conducted on the stability and decomposition of the compound's derivatives, such as hydroxymethylboronic acid and its pinanediol ester, revealing insights into their stability under various conditions and potential for asymmetric synthesis (Matteson, 2011).

Directed Chiral Synthesis

The compound is essential in directed chiral synthesis of amino acids and other molecules, providing methods for absolute control of stereochemistry, useful in creating chiral alcohols and enzyme inhibitors (Matteson et al., 1985).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S)-3-methyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWVZUJBIPFACB-PYRZAVJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657811 |

Source

|

| Record name | (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945606-99-5 |

Source

|

| Record name | (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)